Antifungal Activity: 4,6-Dibromo Substitution Outperforms 5,6-Dibromo Substitution Against C. albicans
A systematic SAR study of N-phenacyldibromobenzimidazoles established that 5,6-dibromobenzimidazole derivatives are less active against Candida albicans compared to their 4,6-dibromobenzimidazole counterparts [1]. This positional isomerism directly impacts antifungal potency, making compound selection critical for lead optimization campaigns.
| Evidence Dimension | Antifungal potency against Candida albicans |
|---|---|
| Target Compound Data | 5,6-dibromobenzimidazole derivatives (e.g., compounds 5e-f, 5h): lower activity |
| Comparator Or Baseline | 4,6-dibromobenzimidazole derivatives (compounds 5e-f, 5h): higher activity |
| Quantified Difference | 4,6-dibromo analogues are consistently more potent; compound 5h (4,6-dibromo) achieved IC50 = 8 µg/mL and 100% inhibition against C. albicans clinical isolate |
| Conditions | C. albicans reference and clinical isolate; broth microdilution assay |
Why This Matters
Procurement of the specific 5,6-dibromo regioisomer ensures the intended SAR profile; substitution with 4,6-dibromo isomer will produce divergent antifungal efficacy.
- [1] Staniszewska, M., et al. The Antifungal Action Mode of N-Phenacyldibromobenzimidazoles. Molecules 2021, 26, 5463. View Source
